Methyl 5-amino-1H-indazole-1-carboxylate: Comprehensive Physicochemical Profiling and Synthetic Applications
Methyl 5-amino-1H-indazole-1-carboxylate: Comprehensive Physicochemical Profiling and Synthetic Applications
Executive SummaryMethyl 5-amino-1H-indazole-1-carboxylate (CAS: 500881-32-3)[1] is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and organic synthesis. Featuring a protected indazole core and a reactive primary amine, it serves as a critical intermediate for synthesizing kinase inhibitors and complex heterocyclic therapeutics. This technical guide provides an in-depth analysis of its physical and chemical properties, synthetic methodologies, and analytical characterization protocols.
Chemical Identity and Structural Analysis
The molecular architecture of 1[1] consists of a bicyclic indazole system. The N1 position is protected by a methyl carboxylate group, which serves a dual mechanistic purpose: it prevents unwanted N-alkylation or acylation at the indazole nitrogen during downstream reactions and modulates the electronic distribution of the aromatic system. Consequently, the primary amine at the C5 position remains the primary nucleophilic center.
Quantitative Physicochemical Data
Table 1: Chemical Identity and Physical Properties
| Property | Value / Description |
| Chemical Name | Methyl 5-amino-1H-indazole-1-carboxylate |
| CAS Registry Number | 500881-32-3 |
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 g/mol |
| Appearance | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water |
| Hydrogen Bond Donors | 1 (Primary amine group, -NH2) |
| Hydrogen Bond Acceptors | 4 (Carbonyl oxygen, methoxy oxygen, indazole nitrogens) |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the orthogonal reactivity of its functional groups, allowing for precise, step-wise modifications.
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Nucleophilic Amine (C5): The 5-amino group is highly nucleophilic and readily participates in amide coupling reactions, reductive aminations, and Buchwald-Hartwig cross-couplings.
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Lability of the N1-Carboxylate: The methyl carboxylate group at N1 acts as a traceless protecting group. It is stable under mildly acidic and neutral conditions but can be readily cleaved under basic conditions (e.g., using K2CO3 in methanol or LiOH in THF/water) to reveal the free 1H-indazole.
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Derivatization (Fmoc Protection): For solid-phase peptide synthesis (SPPS) or specific drug discovery workflows, the 5-amino group can be further protected. A notable derivative is2[2], which incorporates an Fmoc group to integrate into unique structural frameworks[3].
Synthetic Workflows and Methodologies
The synthesis relies on the regioselective protection of 5-nitro-1H-indazole followed by the reduction of the nitro group. The causality behind this sequence is that protecting the N1 position first prevents the formation of complex regioisomer mixtures during the reduction phase and subsequent functionalization.
Protocol 1: Synthesis of Methyl 5-amino-1H-indazole-1-carboxylate
Step-by-Step Methodology:
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N1-Protection: Dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C.
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Acylation: Dropwise add methyl chloroformate (1.1 eq). The choice of methyl chloroformate ensures the formation of the methyl ester exclusively at N1. Stir at room temperature for 2 hours.
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In-Process Validation: Monitor by LC-MS. Upon completion, quench with water, extract with DCM, dry over Na2SO4, and concentrate to yield Methyl 5-nitro-1H-indazole-1-carboxylate.
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Reduction: Dissolve the intermediate in a methanol/ethyl acetate mixture. Add 10% Pd/C (0.1 eq by weight).
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Hydrogenation: Purge the reaction vessel with H2 gas and stir under a hydrogen balloon at room temperature for 4-6 hours. Mechanistic note: The Pd/C selectively reduces the nitro group to an amine without cleaving the N1-carboxylate.
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Purification: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the pure target compound.
Stepwise synthetic workflow for Methyl 5-amino-1H-indazole-1-carboxylate.
Applications in Drug Development
Indazole derivatives are privileged scaffolds in pharmacology, frequently acting as bioisosteres for indole and benzimidazole. Methyl 5-amino-1H-indazole-1-carboxylate is specifically utilized to construct ATP-competitive kinase inhibitors. The N1-protection allows medicinal chemists to selectively build complex side chains at the C5 position via amide bonds before deprotecting the indazole core to enable essential hydrogen-bonding interactions within the kinase hinge region.
Divergent reactivity and derivatization pathways of the core scaffold.
Analytical Characterization Protocols
To ensure self-validating trustworthiness in the laboratory, the following analytical protocols are standard for verifying the integrity of the synthesized compound.
Protocol 2: LC-MS and NMR Validation
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Sample Preparation (LC-MS): Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile/Water (1:1).
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Chromatography: Inject 1 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
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Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. The expected molecular ion peak [M+H]+ should be observed at m/z 192.2.
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1H NMR Spectroscopy: Dissolve 10 mg of the sample in DMSO-d6.
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Expected Signals: A sharp singlet around ~4.0 ppm corresponding to the methyl ester protons (3H). A broad singlet around ~5.0-5.5 ppm for the primary amine protons (2H, exchangeable with D2O). Aromatic protons of the indazole core will appear between 6.8 and 8.2 ppm.
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References
- NextSDS. 1H-Indazole-1-carboxylicacid,3-(methylamino)-,methylester(9CI) (CAS 500881-32-3).
- HXCHEM. (9H-fluoren-9-yl)methyl 5-amino-1h-indazole-1-carboxylate/CAS:821791-64-4.
- Bidepharm. CAS:146941-96-0, Methyl 3-(methylamino)-1H-indazole....
- Smolecule. Buy (9H-Fluoren-9-YL)methyl 5-amino-1H-indazole-1-carboxylate.
